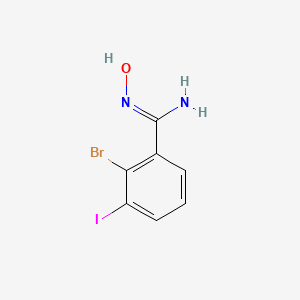
2-Bromo-N-hydroxy-3-iodobenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-hydroxy-3-iodobenzimidamide is a chemical compound that belongs to the class of benzimidamides. This compound is characterized by the presence of bromine and iodine atoms attached to the benzimidamide core. Benzimidamides are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydroxy-3-iodobenzimidamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a benzimidamide derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern on the benzimidamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hydroxy-3-iodobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidamide derivatives, while substitution reactions can introduce new functional groups onto the benzimidamide core.
Scientific Research Applications
2-Bromo-N-hydroxy-3-iodobenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-3-iodobenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-hydroxybenzimidamide
- 3-Iodo-N-hydroxybenzimidamide
- 2-Bromo-3-iodobenzimidamide
Uniqueness
2-Bromo-N-hydroxy-3-iodobenzimidamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C7H6BrIN2O |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
2-bromo-N'-hydroxy-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrIN2O/c8-6-4(7(10)11-12)2-1-3-5(6)9/h1-3,12H,(H2,10,11) |
InChI Key |
UAZYJEQIJMHTPL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)I)Br)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















